molecular formula C8H14N2O3 B12578349 5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid CAS No. 188780-43-0

5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid

Cat. No.: B12578349
CAS No.: 188780-43-0
M. Wt: 186.21 g/mol
InChI Key: NLWXGLKJZHQHOJ-UHFFFAOYSA-N
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Description

5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a keto group, and an isopropylamino group attached to a pentenoic acid backbone. Its molecular formula is C8H14N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid typically involves the reaction of methyl 5-amino-5-oxo-4-[(propan-2-yl)amino]pentanoate with sodium hydroxide in tetrahydrofuran at 40°C for 2 hours . The reaction mixture is then monitored by thin-layer chromatography. After the reaction is complete, the solution is concentrated and diluted with water, and the pH is adjusted to three by adding hydrochloric acid solution. The mixture is extracted with ethyl acetate, washed with brine, and the organic layer is concentrated under reduced pressure. The residue is purified by column chromatography using dichloromethane and methanol (15:1, v/v). Crystals of the compound are obtained by slow evaporation of the mixed solution at room temperature after a week .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-5-oxo-4-[(methyl)amino]pent-3-enoic acid
  • 5-Amino-5-oxo-4-[(ethyl)amino]pent-3-enoic acid
  • 5-Amino-5-oxo-4-[(butyl)amino]pent-3-enoic acid

Uniqueness

5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

188780-43-0

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

5-amino-5-oxo-4-(propan-2-ylamino)pent-3-enoic acid

InChI

InChI=1S/C8H14N2O3/c1-5(2)10-6(8(9)13)3-4-7(11)12/h3,5,10H,4H2,1-2H3,(H2,9,13)(H,11,12)

InChI Key

NLWXGLKJZHQHOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=CCC(=O)O)C(=O)N

Origin of Product

United States

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